molecular formula C2H4N4O2S B2622100 1H-1,2,3-triazole-5-sulfonamide CAS No. 1935955-30-8

1H-1,2,3-triazole-5-sulfonamide

Cat. No.: B2622100
CAS No.: 1935955-30-8
M. Wt: 148.14
InChI Key: WAIIVJKIXMLKTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

1H-1,2,3-triazole-5-sulfonamide is a compound that has been found to interact with several biological targets. It has been reported to have antiviral and antibacterial activities, suggesting that it may interact with enzymes or proteins essential to these organisms. For instance, it has been suggested that this compound may interact with the RNA-dependent RNA polymerase (RdRp) of the influenza virus A (H1N1) . In the context of antibacterial activity, it has been shown to inhibit common human pathogenic bacteria .

Mode of Action

The interaction of this compound with its targets leads to changes in the biological processes of the organisms. For instance, it disrupts the replication cycle of viruses, allowing the body to eliminate them more easily . In the case of bacteria, it interacts with microbial enzymes, exerting antibacterial effects . The compound’s ability to form hydrogen bonding and bipolar interactions allows it to interact with these biomolecular targets .

Biochemical Pathways

This compound affects several biochemical pathways. In the context of antiviral activity, it disrupts the replication cycle of viruses . As for its antibacterial activity, it interacts with microbial enzymes, leading to the inhibition of bacterial growth . The exact biochemical pathways affected by this compound are still under investigation.

Pharmacokinetics

1h-1,2,3-triazoles are known to be stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . These properties suggest that this compound may have good bioavailability.

Result of Action

The result of the action of this compound is the inhibition of the growth of viruses and bacteria. It disrupts the replication cycle of viruses , and inhibits the growth of bacteria by interacting with microbial enzymes . These actions lead to the elimination of these organisms from the body.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the introduction of electron-donating groups on the benzene ring in triazole sulfonamide significantly enhances the antibacterial activity of the compound . This suggests that the chemical environment in which this compound acts can influence its efficacy and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-1,2,3-Triazole-5-sulfonamide can be synthesized through various methods. This reaction typically yields 1,4-disubstituted triazoles, but modifications can be made to obtain the desired 1,2,3-triazole-5-sulfonamide .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Properties

IUPAC Name

2H-triazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N4O2S/c3-9(7,8)2-1-4-6-5-2/h1H,(H2,3,7,8)(H,4,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAIIVJKIXMLKTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNN=C1S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.